molecular formula C16H15NO3 B5256024 2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid

Cat. No.: B5256024
M. Wt: 269.29 g/mol
InChI Key: LHODSKIEKNGBBU-UHFFFAOYSA-N
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Description

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoylamino group attached to the benzoic acid core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[(4-methylbenzoyl)amino]benzoic acid
  • 3-methyl-2-[(4-methylbenzoyl)amino]benzoic acid
  • 4-methyl-3-[(4-methylbenzoyl)amino]benzoic acid

Uniqueness

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the methyl and benzoylamino groups on the benzene ring affects the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(11(14)2)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHODSKIEKNGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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